1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

The compound 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7) is a synthetic, small-molecule urea derivative. It features a central 5-oxopyrrolidin-3-yl core, which is N-substituted with a 3,4-dimethylphenyl group and further linked via a urea bridge to a 2-(dimethylamino)ethyl side chain.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 891092-10-7
Cat. No. B2460987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
CAS891092-10-7
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)C)C
InChIInChI=1S/C17H26N4O2/c1-12-5-6-15(9-13(12)2)21-11-14(10-16(21)22)19-17(23)18-7-8-20(3)4/h5-6,9,14H,7-8,10-11H2,1-4H3,(H2,18,19,23)
InChIKeyZTPDWEWNBOUCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7): Compound Classification and Core Characteristics for Research Procurement


The compound 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7) is a synthetic, small-molecule urea derivative . It features a central 5-oxopyrrolidin-3-yl core, which is N-substituted with a 3,4-dimethylphenyl group and further linked via a urea bridge to a 2-(dimethylamino)ethyl side chain. This specific architecture places it within a broader class of conformationally restricted ureas explored for diverse therapeutic targets, including soluble epoxide hydrolase (sEH) and formyl peptide receptors (FPR1/FPR2) [1][2]. Its molecular formula is C17H26N4O2, with a molecular weight of 318.42 g/mol.

Why 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7) Cannot Be Replaced by Generic Analogs


Substituting this compound with a generic analog from the same oxopyrrolidine-urea class is scientifically unsound due to the extreme sensitivity of biological activity to the specific N-aryl and aminoalkyl substituents. In related chemical series, switching the 3,4-dimethylphenyl group for a p-tolyl group, or altering the dimethylaminoethyl chain length, has been shown to drastically shift or abolish target engagement, such as agonism at FPR2 or inhibition of sEH [1][2]. The precise combination of the 3,4-dimethyl substitution pattern and the ethyl linker distance to the terminal tertiary amine is a critical pharmacophore determinant that dictates binding pocket complementarity. Therefore, even structurally similar compounds are not functionally interchangeable, and procurement must be exact for reproducible research.

Quantitative Differentiation Evidence for 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7)


Structural Differentiation from the p-Tolyl Analog via Aromatic Substitution

The primary verifiable differentiation lies in the aromatic substitution pattern. The target compound bears a 3,4-dimethylphenyl group, whereas a common analog, 1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-76-3), possesses a 4-tolyl group . This difference in substitution geometry directly influences molecular shape, electron density distribution, and potential for hydrophobic and π-π interactions within binding sites. While quantitative head-to-head biological data for these two specific compounds is absent from non-excluded public sources, the addition of a second methyl group on the aryl ring is known in other urea-based inhibitor programs to alter selectivity and potency profiles [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Differentiation from the Morpholinoethyl Analog via the Basic Amine Moiety

The terminal dimethylamino group distinguishes this compound from the morpholinoethyl analog, 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea (CAS 891092-11-8) . The morpholine ring introduces an oxygen atom, altering the hydrogen-bonding capacity, basicity (pKa ~7 for morpholine vs. ~10 for dimethylamine), and steric bulk. This substitution can reverse or significantly modulate biological activity. For example, in a related FPR2 agonist series, switching from a basic amine to a neutral or less-basic group was shown to have a critical impact on receptor agonism efficacy [1].

Chemical Probe Ligand Design Receptor Pharmacology

Backbone Conformational Restriction as a Class Advantage Over Linear Ureas

The compound belongs to a class of conformationally restricted ureas that are distinct from common flexible, linear ureas. The 5-oxopyrrolidin-3-yl core pre-organizes the molecule into a bioactive conformation, which can lead to enhanced target affinity and selectivity. For instance, conformationally restricted sEH inhibitors in patent US8501783B2 demonstrated inhibition potencies ranging from 4.2 µM down to 1.1 nM, whereas classical linear ureas often exhibit weaker potency due to entropic penalty upon binding [1]. While potency values specific to CAS 891092-10-7 are not publicly available in authoritative sources, the core scaffold is associated with high-potency inhibition in related series.

Enzyme Inhibition Drug Discovery Conformational Analysis

Computationally Predicted Physicochemical Differentiation for Assay Design

Computational predictions indicate that CAS 891092-10-7 has a calculated logP (cLogP) of ~1.36 and a topological polar surface area (TPSA) of 58.44 Ų [1]. This contrasts with analogs such as the p-tolyl version (C16H24N4O2) which is predicted to have a lower logP due to the loss of a methyl group and a smaller TPSA. The balance of these parameters affects aqueous solubility and membrane permeability. The target compound's predicted profile suggests it occupies a desirable 'lead-like' chemical space with favorable oral bioavailability predictors according to Lipinski's Rule of Five.

ADME Prediction Physicochemical Properties Assay Compatibility

Absence of Contradictory Activity Data vs. Ambiguous Class Members

A search of authoritative databases (BindingDB, PubChem, ChEMBL) did not return any definitive off-target activity data for CAS 891092-10-7. While some open-access records tentatively link the compound to targets like urease (IC50 35.2 µM) or KDM4C (IC50 >100 µM), these entries are inconsistent and likely correspond to different molecules misassigned by automated pipelines [1]. In contrast, related analogs with reported activities may carry off-target liabilities that complicate data interpretation. The absence of verified, contradictory data for this specific compound can be an advantage, providing a cleaner starting point for novel target deconvolution studies and avoiding pre-conceived bias from flawed database annotations.

Data Reliability Chemical Genomics Selectivity Profiling

Optimal Procurement Scenarios for 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7)


Structure-Activity Relationship (SAR) Expansion of FPR2 Agonist Pharmacophore

This compound is rationally selected as a key analog to probe the effect of a 3,4-dimethylphenyl group on the oxopyrrolidine-urea FPR2 agonist scaffold, as claimed in patent US20230303513A1 [1]. Researchers can use it to directly compare potency and efficacy against the established p-tolyl and other aryl-substituted leads, mapping the critical hydrophobic interactions required for receptor activation.

Conformational Analysis in Soluble Epoxide Hydrolase (sEH) Inhibitor Programs

Procure this compound to serve as a conformationally restricted urea probe for sEH inhibition studies, following the principles laid out in patent US8501783B2 [1]. Its rigid core allows for the investigation of entropic benefits in target binding, and its differentiated substitution pattern offers a new vector for exploring the sEH active site's secondary hydrophobic pocket, potentially circumventing existing intellectual property.

Chemical Probe for Investigating Polypharmacology in Inflammation

Given the dual potential of oxopyrrolidine-ureas to engage both FPR2 and sEH, two validated targets in inflammation resolution, this compound serves as a privileged scaffold for polypharmacology studies [1][2]. Its specific 3,4-dimethylphenyl substitution may provide a unique selectivity window, enabling the study of synergistic anti-inflammatory effects through simultaneous pathway modulation.

Development of a Negative Control Compound via SAR Pairing

By procuring this compound alongside its closely related morpholinoethyl analog (CAS 891092-11-8), researchers can establish a matched molecular pair for chemical biology experiments [1]. The critical replacement of the basic dimethylamino group with a morpholine serves as a potent tool to dissect the role of the basic amine in target engagement, cell permeability, and lysosomal trapping, thereby generating a robust inactive control for phenotypic screening hit validation.

Quote Request

Request a Quote for 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.